molecular formula C12H8FNO3 B6300153 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid CAS No. 1261955-85-4

2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid

Cat. No.: B6300153
CAS No.: 1261955-85-4
M. Wt: 233.19 g/mol
InChI Key: DJAPGYLWIIORSW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring, which is attached to an isonicotinic acid moiety. The molecular formula of this compound is C12H8FNO3, and it has a molecular weight of 233.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs .

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-2-11(15)9(6-8)10-5-7(12(16)17)3-4-14-10/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAPGYLWIIORSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695528
Record name 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-85-4
Record name 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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